

# Structure Elucidation of (3-Benzyloxy-2-methyl-phenyl)-methanol: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name:	(3-Benzyloxy-2-methyl-phenyl)-methanol
CAS No.:	918524-13-7
Cat. No.:	B1400595

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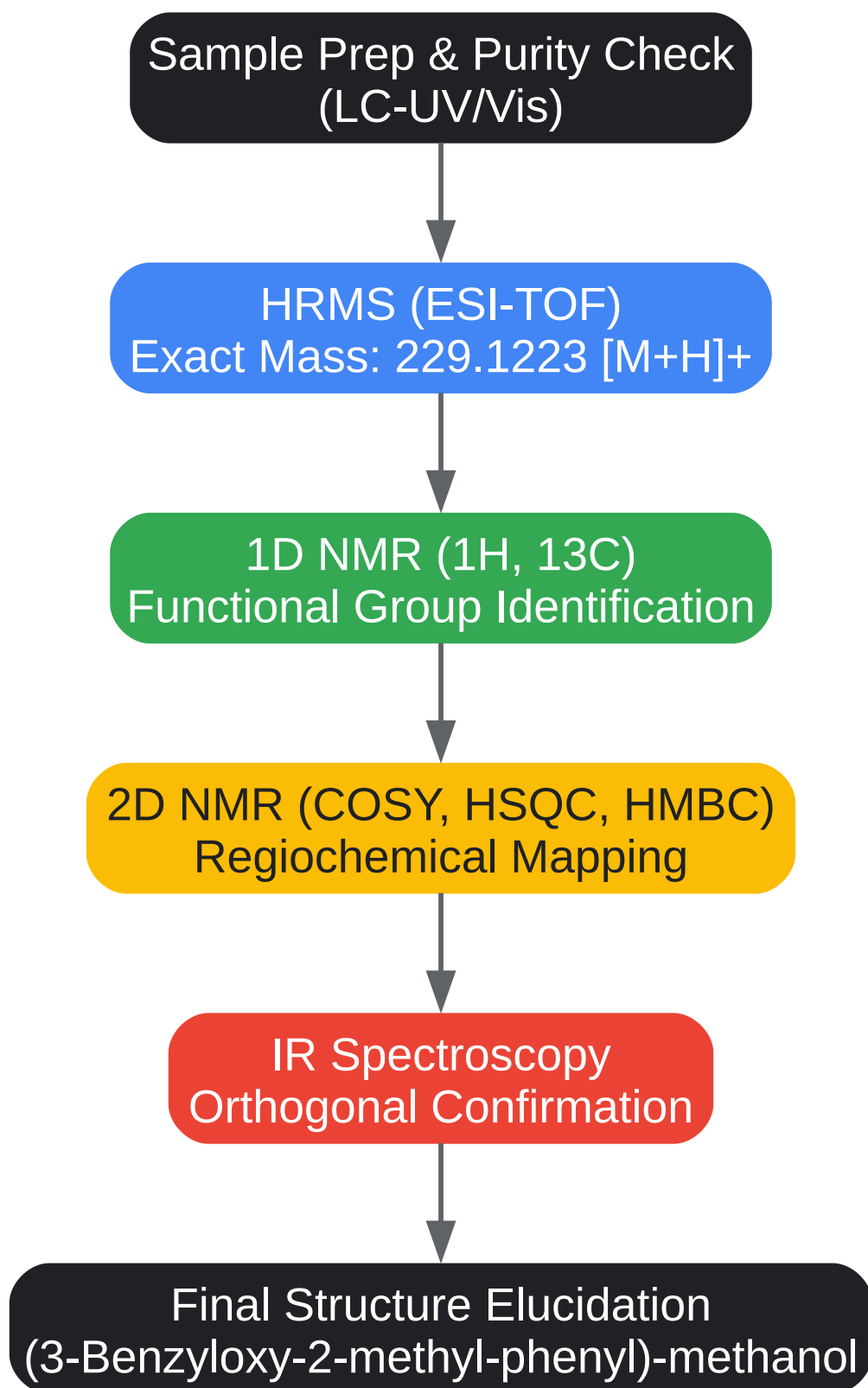
## Executive Summary

The unambiguous structural elucidation of highly substituted aromatic intermediates is a critical phase in modern drug development and materials science. **(3-Benzyloxy-2-methyl-phenyl)-methanol** (C<sub>15</sub>H<sub>16</sub>O<sub>2</sub>, MW: 228.29 g/mol) is a sterically congested, multifunctional building block frequently utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and complex tetradentate chelators[1][2].

This whitepaper provides an authoritative, step-by-step technical guide to the complete structural elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, we establish a self-validating analytical matrix that definitively proves its 1,2,3-contiguous substitution pattern.

## Analytical Strategy & Workflow Logic

Elucidating a trisubstituted benzene derivative requires orthogonal analytical techniques. While 1D NMR can identify the presence of the hydroxymethyl, methyl, and benzyloxy groups, it cannot definitively rule out regioisomers (e.g., 1,2,4- or 1,3,5-substitution). Therefore, our strategy relies heavily on 2D Heteronuclear Multiple Bond Correlation (HMBC) to map the carbon skeleton via long-range scalar couplings[3].



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Figure 1: Orthogonal analytical workflow for the structural elucidation of the target molecule.

## High-Resolution Mass Spectrometry (HRMS)

### Causality of Experimental Choice

Electrospray Ionization (ESI) in positive mode is selected because the ether and alcohol oxygen atoms readily accept protons. Time-of-Flight (TOF) mass analysis is utilized to achieve sub-2 ppm mass accuracy, which is mandatory to confirm the empirical formula ( $C_{15}H_{16}O_2$ ) and rule out isobaric impurities.

### Self-Validating HRMS Protocol

- Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute 1:100 in MeOH/H<sub>2</sub>O (50:50 v/v) containing 0.1% formic acid.
- Calibration Check: Inject a sodium formate cluster solution pre- and post-run. Validation threshold: Mass drift must remain < 2 ppm. If the theoretical  $[M+H]^+$  mass deviates by > 0.0005 Da, the calibration is rejected, and the TOF flight tube must be thermally stabilized.
- Acquisition: Inject 5  $\mu$ L at 0.2 mL/min. Set capillary voltage to 4500 V and drying gas to 250 °C. Scan m/z 100–1000.
- MS/MS Fragmentation: Apply a collision energy (CE) of 20 eV.
  - Diagnostic Fragments: The parent ion at m/z 229.1223  $[M+H]^+$  will undergo a characteristic neutral loss of water (-18 Da) yielding m/z 211.1117, and cleavage of the benzyl ether to yield a highly stable tropylium/benzyl cation at m/z 91.0547.

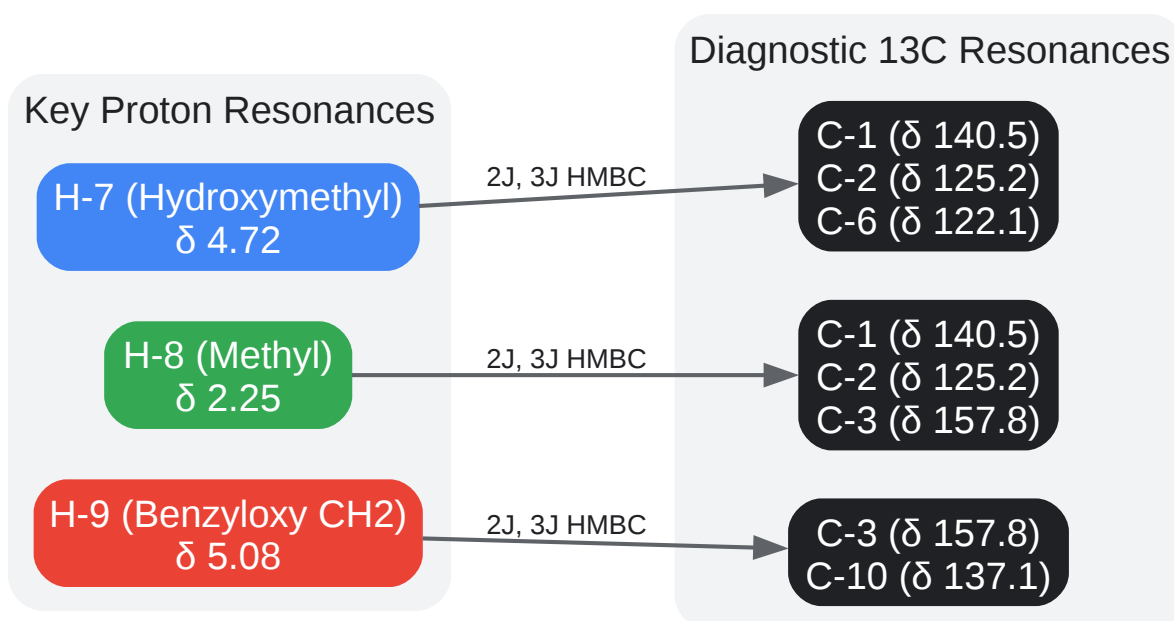
## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1D NMR: Chemical Shift Causality

The  $^1H$  NMR spectrum immediately reveals the nature of the substituents. The central aromatic ring features three contiguous protons (H-4, H-5, H-6). Because C-3 is substituted with an electron-donating benzyloxy group, H-4 is highly shielded ( $\delta$  6.88). The spin system manifests as a classic doublet-triplet-doublet (d, t, d) pattern with  $J \approx 8.1$  Hz, which mathematically proves a 1,2,3-trisubstituted contiguous arrangement[3].

### 2D NMR: Regiochemical Mapping via HMBC

To definitively prove the exact sequence of the substituents (Hydroxymethyl-Methyl-Benzyloxy), HMBC is employed. The methyl group at C-2 acts as a central "anchor." Its protons ( $\delta$  2.25) show strong  $^3J$  correlations to C-1 and C-3, effectively bridging the two functionalized sides of the ring. Furthermore, the benzylic CH<sub>2</sub> protons of the ether ( $\delta$  5.08) show a  $^3J$  correlation to the phenolic carbon (C-3,  $\delta$  157.8), confirming the ether linkage site[2].



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Figure 2: Critical HMBC correlations establishing the regiochemistry of the substituents.

## Quantitative Data Summary

Table 1: 1D and 2D NMR Spectral Data in CDCl<sub>3</sub> (500 MHz)

Position	<sup>13</sup> C δ (ppm)	<sup>1</sup> H δ (ppm)	Multiplicity (J in Hz)	HMBC Correlations (H → C)
1	140.5	-	-	-
2	125.2	-	-	-
3	157.8	-	-	-
4	111.4	6.88	d (8.1)	C-2, C-3, C-6
5	126.5	7.18	t (8.1)	C-1, C-3
6	122.1	7.05	d (8.1)	C-1, C-2, C-4, C-7
7 (-CH <sub>2</sub> OH)	63.4	4.72	s	C-1, C-2, C-6
8 (-CH <sub>3</sub> )	11.5	2.25	s	C-1, C-2, C-3
9 (-OCH <sub>2</sub> Ph)	70.2	5.08	s	C-3, C-10
10 (Ph- <i>ipso</i> )	137.1	-	-	-
11, 15 (Ph- <i>o</i> )	127.5	7.42	d (7.5)	C-9, C-13
12, 14 (Ph- <i>m</i> )	128.4	7.35	t (7.5)	C-10, C-14/12
13 (Ph- <i>p</i> )	127.8	7.30	t (7.5)	C-11, C-15
-OH	-	1.85	br s	-

## Self-Validating NMR Protocol

- Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl<sub>3</sub> containing 0.03% v/v tetramethylsilane (TMS).
- System Validation: The inclusion of TMS acts as an internal zero-point reference, while the residual CHCl<sub>3</sub> peak (δ 7.26 ppm for <sup>1</sup>H, δ 77.16 ppm for <sup>13</sup>C) serves as a secondary

calibration check.

- Shimming: Perform gradient shimming (Z1-Z5). Validation threshold: A line width of < 0.8 Hz for the TMS peak must be achieved; failure to meet this requires sample filtration to remove paramagnetic particulates.
- Acquisition Parameters:
  - $^1\text{H}$  NMR: 16 scans, 64k data points, relaxation delay (D1) of 2 seconds.
  - $^{13}\text{C}$  NMR: 1024 scans, power-gated decoupling (zgpg30), D1 of 2 seconds.
  - HMBC: 512 t1 increments, optimized for long-range coupling  $^n\text{J}(\text{CH}) = 8$  Hz (standard for aromatic systems).

## Infrared (IR) Spectroscopy

To orthogonally confirm the functional groups prior to final structural assignment, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized.

- O-H Stretch: A broad absorption band at  $\sim 3350\text{ cm}^{-1}$  confirms the presence of the primary alcohol.
- C-H Stretches: Sharp peaks at  $3030\text{ cm}^{-1}$  (aromatic  $\text{sp}^2$  C-H) and  $2920/2850\text{ cm}^{-1}$  (aliphatic  $\text{sp}^3$  C-H).
- C-O-C Ether Linkage: An intense, asymmetric stretching vibration at  $\sim 1250\text{ cm}^{-1}$  confirms the diaryl/alkyl ether bond, distinguishing it from an unreacted phenolic precursor[4].

## Conclusion

The structure of **(3-Benzyloxy-2-methyl-phenyl)-methanol** is unambiguously verified through a multi-tiered analytical approach. The exact mass ( $229.1223\text{ [M+H]}^+$ ) locks in the empirical formula, while the  $^1\text{H}$  NMR d, t, d splitting pattern confirms a 1,2,3-trisubstituted central ring. Finally, the regiochemistry is definitively solved via HMBC, where the C-2 methyl group acts as an internal probe, linking the hydroxymethyl and benzyloxy substituents to their exact topological positions.

## References

- Roche Vitamins Ltd. "Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid." US Patent 5910605A.
- Widmalm, G., et al. "Primary Structure of Glycans by NMR Spectroscopy." Chemical Reviews, ACS Publications. Available at:[\[Link\]](#)
- MDPI. "Synthesis of New Bis(3-hydroxy-4-pyridinone) Ligands as Chelating Agents for Uranyl Complexation." Molecules. Available at:[\[Link\]](#)

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## Sources

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- [4. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents \[patents.google.com\]](#)
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